molecular formula C7H6O2S B12788186 7-Thiabicyclo(4.2.0)octa-1,3,5-triene 7,7-dioxide CAS No. 16065-50-2

7-Thiabicyclo(4.2.0)octa-1,3,5-triene 7,7-dioxide

Cat. No.: B12788186
CAS No.: 16065-50-2
M. Wt: 154.19 g/mol
InChI Key: MOLVQFOPTPGHIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Thiabicyclo(420)octa-1,3,5-triene 7,7-dioxide is a sulfur-containing bicyclic compound with the molecular formula C7H6S It is characterized by a unique structure that includes a bicyclic ring system with a sulfur atom and two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Thiabicyclo(4.2.0)octa-1,3,5-triene 7,7-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diene with sulfur dioxide in the presence of a catalyst. The reaction conditions often require specific temperatures and pressures to ensure the successful formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

7-Thiabicyclo(4.2.0)octa-1,3,5-triene 7,7-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur dioxide moiety to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bicyclic ring system.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Transition metal catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

7-Thiabicyclo(4.2.0)octa-1,3,5-triene 7,7-dioxide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 7-Thiabicyclo(4.2.0)octa-1,3,5-triene 7,7-dioxide involves its interaction with molecular targets such as enzymes and receptors. The sulfur dioxide moiety can participate in redox reactions, influencing cellular processes and pathways. The bicyclic structure allows for specific binding interactions, which can modulate biological activity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo(4.2.0)octa-1,3,5-triene: Lacks the sulfur dioxide moiety, resulting in different chemical properties.

    7-Thiabicyclo(4.2.0)octa-1,3,5-triene: Similar structure but without the dioxide group, affecting its reactivity and applications.

Uniqueness

7-Thiabicyclo(4.2.0)octa-1,3,5-triene 7,7-dioxide is unique due to the presence of both sulfur and oxygen atoms in its bicyclic structure. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

CAS No.

16065-50-2

Molecular Formula

C7H6O2S

Molecular Weight

154.19 g/mol

IUPAC Name

7λ6-thiabicyclo[4.2.0]octa-1,3,5-triene 7,7-dioxide

InChI

InChI=1S/C7H6O2S/c8-10(9)5-6-3-1-2-4-7(6)10/h1-4H,5H2

InChI Key

MOLVQFOPTPGHIG-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2S1(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.